molecular formula C7H10O2 B2395194 (1S,2R,5R)-Bicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 2253629-53-5

(1S,2R,5R)-Bicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B2395194
CAS No.: 2253629-53-5
M. Wt: 126.155
InChI Key: SGNCWPSYNGIKPA-PBXRRBTRSA-N
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Description

(1S,2R,5R)-Bicyclo[310]hexane-2-carboxylic acid is a bicyclic compound with a unique structure that consists of a six-membered ring fused to a three-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,5R)-Bicyclo[3.1.0]hexane-2-carboxylic acid can be achieved through several methods. One common approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This method allows for the efficient and modular synthesis of the compound, which can be further derivatized through various transformations.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply. The scalability of the photochemical approach mentioned above makes it a promising candidate for industrial production.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,5R)-Bicyclo[3.1.0]hexane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various carboxylic acid derivatives, while reduction could produce alcohols or other reduced forms of the compound.

Scientific Research Applications

(1S,2R,5R)-Bicyclo[3.1.0]hexane-2-carboxylic acid has several scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: It can be used to study the effects of bicyclic structures on biological systems and may have potential as a bioactive compound.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with specific biological activities.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (1S,2R,5R)-Bicyclo[3.1.0]hexane-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.

    Cyclopropane derivatives: Compounds with a three-membered ring that share some structural similarities.

    Sesquiterpenes: Natural products that contain bicyclic structures and exhibit bioactivity.

Uniqueness

(1S,2R,5R)-Bicyclo[310]hexane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a carboxylic acid group

Properties

IUPAC Name

(1S,2R,5R)-bicyclo[3.1.0]hexane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-7(9)5-2-1-4-3-6(4)5/h4-6H,1-3H2,(H,8,9)/t4-,5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNCWPSYNGIKPA-PBXRRBTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]2[C@H]1C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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